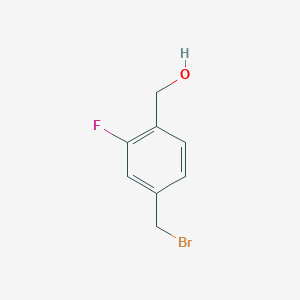![molecular formula C20H34O6 B13985590 7-[3,5-Dihydroxy-2-(3-oxooctyl)cyclopentyl]-6-oxoheptanoic acid](/img/structure/B13985590.png)
7-[3,5-Dihydroxy-2-(3-oxooctyl)cyclopentyl]-6-oxoheptanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[3,5-Dihydroxy-2-(3-oxooctyl)cyclopentyl]-6-oxoheptanoic acid is a complex organic compound that belongs to the class of prostaglandins and related compounds. These compounds are unsaturated carboxylic acids consisting of a 20-carbon skeleton that also contains a five-member ring, and are based upon the fatty acid arachidonic acid . This compound is known for its unique structure and significant biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-[3,5-Dihydroxy-2-(3-oxooctyl)cyclopentyl]-6-oxoheptanoic acid involves multiple steps, including the formation of the cyclopentyl ring and the attachment of the oxooctyl and oxoheptanoic acid groupsThe final step involves the attachment of the oxoheptanoic acid group under controlled conditions to ensure the correct stereochemistry .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and catalysts. The production process would also involve rigorous quality control measures to ensure the consistency and safety of the final product .
Análisis De Reacciones Químicas
Types of Reactions
7-[3,5-Dihydroxy-2-(3-oxooctyl)cyclopentyl]-6-oxoheptanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxo groups to hydroxyl groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or further oxidized forms. These derivatives can have different biological activities and properties .
Aplicaciones Científicas De Investigación
7-[3,5-Dihydroxy-2-(3-oxooctyl)cyclopentyl]-6-oxoheptanoic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 7-[3,5-Dihydroxy-2-(3-oxooctyl)cyclopentyl]-6-oxoheptanoic acid involves its interaction with specific molecular targets and pathways. It acts as a prostaglandin analog, binding to prostanoid receptors and modulating various physiological processes. This interaction can lead to effects such as the reduction of intraocular pressure in glaucoma or the modulation of inflammatory responses .
Comparación Con Compuestos Similares
Similar Compounds
Prostaglandin F2alpha: A naturally occurring prostaglandin with similar structural features.
Travoprost: A synthetic prostaglandin analog used in the treatment of glaucoma.
Latanoprost: Another prostaglandin analog used for similar therapeutic purposes.
Uniqueness
7-[3,5-Dihydroxy-2-(3-oxooctyl)cyclopentyl]-6-oxoheptanoic acid is unique due to its specific structural configuration and the presence of both oxooctyl and oxoheptanoic acid groups. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Propiedades
IUPAC Name |
7-[3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]-6-oxoheptanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O6/c1-2-3-4-7-14(21)10-11-16-17(19(24)13-18(16)23)12-15(22)8-5-6-9-20(25)26/h16-19,23-24H,2-13H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHLXKOKUVJZIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CCC1C(CC(C1CC(=O)CCCCC(=O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
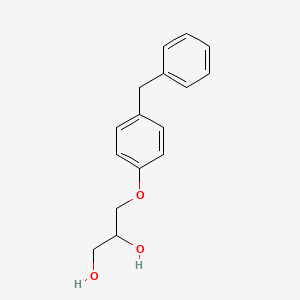
![tert-butyl 3-(4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)azetidine-1-carboxylate](/img/structure/B13985515.png)


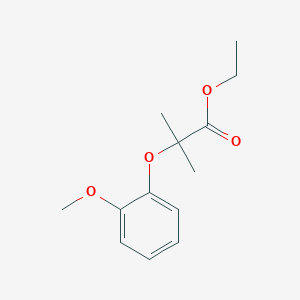
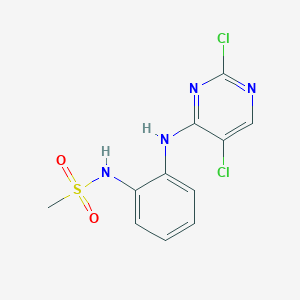
![2,8-Dichloropyrimido[5,4-d]pyrimidin-4-amine](/img/structure/B13985534.png)
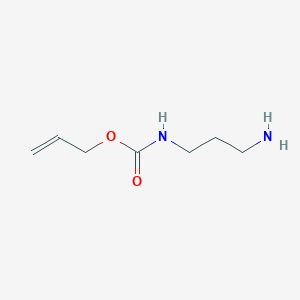

![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrolo[2,3-B]pyrazine](/img/structure/B13985545.png)
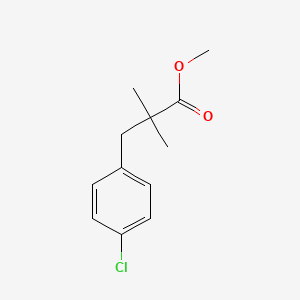
![3-[4-(3-Aminophenoxy)butoxy]aniline](/img/structure/B13985563.png)
![(2R,3S,5R)-5-{2-amino-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13985578.png)
